Cas no 1317-34-6 (Manganese(III) oxide)

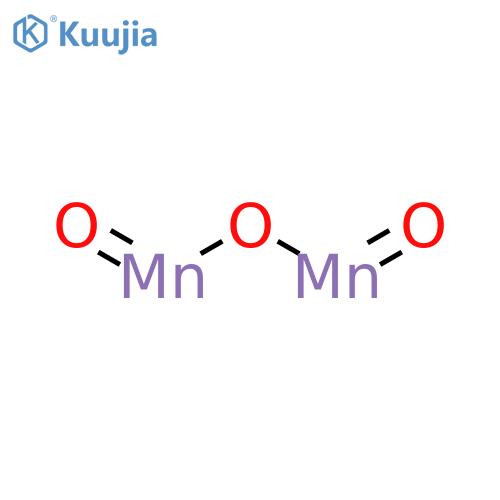

Manganese(III) oxide structure

商品名:Manganese(III) oxide

Manganese(III) oxide 化学的及び物理的性質

名前と識別子

-

- Manganese(III) oxide

- Dimanganese trioxide

- Manganese manganate

- Manganese sesquioxide

- Manganese sisquioxide

- Manganese trioxide

- Manganic oxide

- manganese oxide

- Manganese oxide (Mn2O3)

- Manganese(3+) oxide

- Mn2O3

- oxo(oxomanganiooxy)manganese

- oxo[(oxomanganio)oxy]manganese

- MANGANESE SESQUIOXIDE, Mn2O3

- 8845AF

- Manganese Oxide Nanoparticles / Nanopowder

- Manganese(III) oxide, 99.9% trace metals basis

- EINECS 215-264-4

- Manganese(III) oxide, 99%

- AKOS030228239

- Q419605

- UNII-XQ8YIG4A7C

- Lithium Phosphate (Li3PO4) Sputtering Targets

- BAA31734

- Manganese (III) oxide

- D97303

- 1317-34-6

- Manganese (III) Oxide Nanopowder

- Manganese(III) oxide, -325 mesh, 99%

- (E)-3-(4-METHOXY-PHENYL)-BUT-2-ENOICACIDETHYLESTER

-

- MDL: MFCD00016217

- インチ: 1S/2Mn.3O

- InChIKey: GEYXPJBPASPPLI-UHFFFAOYSA-N

- ほほえんだ: [Mn](=O)O[Mn]=O

計算された属性

- せいみつぶんしりょう: 157.86100

- どういたいしつりょう: 157.861

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 5

- 回転可能化学結合数: 0

- 複雑さ: 34.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 43.4

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 黒い粉末で、においがありません。

- 密度みつど: 4.5 g/mL at 25 °C(lit.)

- ゆうかいてん: 1080°C (dec.)

- すいようせい: Soluble in acid and ammonium chloride. Insoluble in water, alcohol and acetone.

- PSA: 43.37000

- LogP: -0.30600

- マーカー: 14,5737

- ようかいせい: 水に溶けない。

Manganese(III) oxide セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P264-P280-P304+P340+P312-P337+P313-P403+P233

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

- RTECS番号:OP0915000

-

危険物標識:

- TSCA:Yes

- ちょぞうじょうけん:室温貯蔵

- リスク用語:R36/37/38

Manganese(III) oxide 税関データ

- 税関コード:2820900000

- 税関データ:

中国税関コード:

2820900000

Manganese(III) oxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 463701-5G |

Manganese(III) oxide |

1317-34-6 | 99.99% trace metals basis | 5G |

¥ 1219 | 2022-04-25 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 87791-500g |

Manganese(III) oxide, 98% |

1317-34-6 | 98% | 500g |

¥1948.00 | 2023-05-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41970-100g |

Oxo(oxomanganiooxy)manganese |

1317-34-6 | 100g |

¥228.0 | 2021-09-08 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 377457-1KG |

Manganese(III) oxide |

1317-34-6 | 99% | 1kg |

¥3518.22 | 2023-12-07 | |

| Ambeed | A1215141-500g |

Manganese oxide (Mn2O3) |

1317-34-6 | 98% | 500g |

$60.0 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268716-500g |

Dimanganese trioxide,0.98 |

1317-34-6 | 98% | 500g |

¥200.00 | 2024-08-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41970-2.5kg |

Oxo(oxomanganiooxy)manganese |

1317-34-6 | 2.5kg |

¥2778.0 | 2021-09-08 | ||

| eNovation Chemicals LLC | D625654-100g |

MANGANESE (III) OXIDE |

1317-34-6 | 97% | 100g |

$200 | 2023-09-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MY7346-500g |

Manganese(III) oxide |

1317-34-6 | 98% 70% | 500g |

¥1058.0 | 2022-06-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268716-1kg |

Dimanganese trioxide,0.98 |

1317-34-6 | 98% | 1kg |

¥408.00 | 2024-08-09 |

Manganese(III) oxide 関連文献

-

A. Nestoridis Analyst 1970 95 51

-

Veronika Kozlovskaya,Jun Chen,Chrysanty Tedjo,Xing Liang,Javier Campos-Gomez,Jonghwa Oh,Mohammad Saeed,Claudiu T. Lungu,Eugenia Kharlampieva J. Mater. Chem. B 2014 2 2494

-

D. H. Kerridge,M. Mosley J. Chem. Soc. A 1967 352

-

R. Manigandan,K. Giribabu,S. Munusamy,S. Praveen Kumar,S. Muthamizh,T. Dhanasekaran,A. Padmanaban,R. Suresh,A. Stephen,V. Narayanan CrystEngComm 2015 17 2886

-

Asuncion Carmona,Stéphane Roudeau,Laura Perrin,Giulia Veronesi,Richard Ortega Metallomics 2014 6 822

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1317-34-6)三氧化二锰

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ